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Compound of Interest

Compound Name: CP 141938

CAS No.: 182822-62-4

Cat. No.: B029727 Get Quote

Product Overview & Scientific Context
CP 141938 is a potent, selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor.

However, in contemporary pharmaceutical research, it is most frequently utilized as a reference

probe for P-glycoprotein (P-gp/MDR1) efflux.

Unlike many central nervous system (CNS) drugs designed to penetrate the blood-brain barrier

(BBB), CP 141938 is a high-affinity substrate for the P-gp efflux transporter. This characteristic

makes it an industry-standard "negative control" in BBB penetration studies; it exhibits low

brain exposure in wild-type subjects but high brain exposure in P-gp knockout models or when

co-administered with P-gp inhibitors.

Key Applications
Transporter Liability Screening: Validating in vitro P-gp efflux assays (e.g., MDCK-MDR1 or

Caco-2).

BBB Integrity Studies: Assessing the functional status of P-gp at the blood-brain barrier in

vivo.

NK1 Pharmacology: Investigating Substance P-mediated signaling in peripheral tissues

where P-gp does not limit access.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b029727?utm_src=pdf-interest
https://www.benchchem.com/product/b029727?utm_src=pdf-body
https://www.benchchem.com/product/b029727?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical Properties[1][2][3][4][5][6][7][8]
Property Detail

Chemical Name

N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-

yl]amino]methyl]phenyl]-N-methyl-

methanesulfonamide

CAS Number 182822-62-4

Molecular Formula C₂₁H₂₉N₃O₃S

Molecular Weight 403.54 g/mol

Physical State White to off-white solid powder

Solubility
Soluble in DMSO (>20 mg/mL); Ethanol

(Moderate); Poorly soluble in water

P-gp Status
High-affinity Substrate (Efflux Ratio > 10 in

MDCK-MDR1)

Handling and Storage Guidelines
Receiving and Long-Term Storage

Powder: Upon receipt, store the lyophilized powder at -20°C. Desiccate to prevent moisture

absorption. Stable for >2 years if kept dry and frozen.

Stock Solutions: Prepare stock solutions in 100% anhydrous DMSO.

Stability:[1][2] Aliquots stored at -80°C are stable for up to 6 months. Avoid repeated

freeze-thaw cycles (maximum 3 cycles recommended).

Concentration: A standard stock concentration of 10 mM or 25 mg/mL is recommended for

ease of dilution.

Solubilization Protocol (Stock Preparation)
Weigh the desired amount of CP 141938 (e.g., 10 mg).

Calculate the volume of DMSO required for a 25 mg/mL stock:
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Volume (mL) = Mass (mg) / 25

Example: For 10 mg, add 400 µL of anhydrous DMSO.

Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C

for 5 minutes.

Visual Check: The solution must be completely clear and colorless.

Experimental Protocols
Protocol A: In Vitro P-gp Efflux Assay (MDCK-MDR1)
Objective: To verify P-gp transport activity using CP 141938 as a positive control substrate.

Materials:

MDCK-MDR1 (transfected) and MDCK-WT (wild type) cell monolayers.

Transport Buffer: HBSS with 10 mM HEPES, pH 7.4.

CP 141938 Working Solution: 1 µM in Transport Buffer (0.1% DMSO final).

Procedure:

Preparation: Seed cells on Transwell® inserts (0.4 µm pore size) and culture for 4–5 days to

form a confluent monolayer (TEER > 200 Ω·cm²).[3][4][5][6][7][8][2][9]

Equilibration: Wash monolayers twice with pre-warmed Transport Buffer (37°C). Incubate for

30 min.

Dosing:

Apical to Basolateral (A→B): Add 1 µM CP 141938 to the Apical chamber; blank buffer to

Basolateral.

Basolateral to Apical (B→A): Add 1 µM CP 141938 to the Basolateral chamber; blank

buffer to Apical.
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Transport: Incubate at 37°C with shaking (60 rpm) for 60–90 minutes.

Sampling: Collect 50 µL aliquots from the receiver compartments.

Analysis: Quantify CP 141938 via LC-MS/MS.

Calculation: Calculate the Efflux Ratio (ER):

Validation Criteria: CP 141938 should exhibit an ER > 10 in MDR1 cells and ER ≈ 1 in WT

cells.

Protocol B: In Vivo BBB Penetration Study (Rat)
Objective: To demonstrate P-gp mediated restriction of brain entry.

Vehicle Formulation:

Recommended: 5% DMSO + 5% Tween 80 + 90% Saline (0.9% NaCl).

Note: Avoid high concentrations of surfactants (e.g., >10% Cremophor) as they can inhibit P-

gp and confound results.

Dosing Strategy:

Subjects: Male Sprague-Dawley rats (250–300 g).

Preparation: Dilute DMSO stock into warm saline/Tween mixture while vortexing to prevent

precipitation. Target concentration: 0.6 mg/mL.

Administration: Administer 3 mg/kg via Subcutaneous (SC) injection.

Why SC? SC administration provides a sustained absorption phase, useful for

equilibration studies (Smith et al., 2001).

Sampling:

Collect plasma and whole brain samples at 1 hour post-dose (approximate Tmax).

Analysis:
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Homogenize brain tissue in PBS. Extract drug using acetonitrile precipitation.

Calculate the Brain-to-Plasma (

) ratio.

Expected Result:

(Wild Type) vs.

(P-gp Knockout or with inhibitor).

Mechanistic Visualization
The following diagram illustrates the mechanism by which P-glycoprotein prevents CP 141938
from accumulating in the brain, effectively "pumping" it back into the blood.
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Figure 1: Mechanism of P-glycoprotein (ABCB1) mediated efflux at the Blood-Brain Barrier. CP
141938 passively diffuses into endothelial cells but is actively transported back into the blood

by P-gp, preventing significant CNS accumulation.

Troubleshooting & FAQ
Q: My stock solution precipitated upon adding saline. What happened? A: CP 141938 is

lipophilic.[4] If you add saline too quickly to the DMSO stock, it will "crash out."

Solution: Pre-mix the DMSO stock with Tween 80 (surfactant) before slowly adding the saline

with constant vortexing.

Q: Can I use CP 141938 to block NK1 receptors in the brain? A: Generally, no. Because it is a

P-gp substrate, it does not reach effective concentrations in the brain of wild-type animals. Use

a brain-penetrant NK1 antagonist (e.g., Aprepitant or CP-99,994) for CNS studies. CP 141938
is best used as a peripheral antagonist or a P-gp probe.

Q: What is the difference between CP 141938 and Ciproxifan? A: They are completely different

compounds. CP 141938 is an NK1 antagonist (Pfizer). Ciproxifan is an H3 receptor antagonist.

Do not confuse them.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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